Lithium borodeuteride
Overview
Description
Lithium [2H4]tetrahydroborate(1-) is a chemical compound with the formula BD4.Li. It is also known as lithium borodeuteride-d4. This compound is a derivative of lithium tetrahydroborate, where the hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research due to its unique properties and applications.
Mechanism of Action
Target of Action
Lithium borodeuteride, also known as lithium borohydride-d4, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
This compound exerts its biochemical effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . It inhibits these enzymes through displacing the normal co-factor magnesium . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein which reduces excitatory neurotransmission in the brain .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also affects the dopamine and glutamate pathways .
Result of Action
It is known that lithium enhances the activity of brain-derived neurotrophic factor (bdnf), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
This compound is a white crystalline powder that is insoluble in hydrocarbons and benzene, and soluble in ether and ammonia . It is stable in dry air, but reacts violently with water in humid air to release deuterium gas . It is decomposed to lithium deuteride and boron at high temperatures, releasing a certain amount of deuterium gas .
Biochemical Analysis
Biochemical Properties
Lithium borodeuteride is involved in various biochemical reactions. It is used in the reduction of carbonyl, where it shows a distinct advantage over sodium borodeuteride due to its reactivity
Cellular Effects
The cellular effects of this compound are not well-documented. Lithium, a component of this compound, has been studied extensively. Lithium has been shown to have effects on human red blood cells, influencing their functional and morphological characteristics . It also has effects on intestinal stem cells, helping to mitigate graft-versus-host disease . These effects may provide some insight into the potential cellular effects of this compound, but direct studies on this compound are needed.
Molecular Mechanism
Lithium, a component of the compound, is known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in cellular signaling pathways . This suggests that this compound may also interact with these or similar biomolecules, affecting gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Lithium, a component of the compound, has been shown to have both short-term and long-term effects on cells of the central nervous system
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on lithium have shown that its effects can vary with dosage, with lower levels potentially sufficient for preventing depressive recurrences in older populations of patients
Metabolic Pathways
Lithium, a component of the compound, is known to affect several cellular signaling pathways, including adenylate cyclase, eicosanoid formation, phosphoinositol, and glycogen synthase
Transport and Distribution
Lithium, a component of the compound, is rapidly absorbed by the gastrointestinal tract and distributed within the body
Subcellular Localization
Research on protein and RNA subcellular localization may provide insights into how this compound could be localized within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium [2H4]tetrahydroborate(1-) can be synthesized by reacting lithium hydride with deuterated boron compounds under controlled conditions. The reaction typically involves the use of a deuterated solvent and is carried out under an inert atmosphere to prevent contamination and unwanted reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete substitution of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of Lithium borodeuteride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Lithium [2H4]tetrahydroborate(1-) undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in many organic and inorganic reactions.
Substitution Reactions: It can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Decomposition Reactions: Under certain conditions, it can decompose to release deuterium gas.
Common Reagents and Conditions
Common reagents used in reactions with Lithium borodeuteride include deuterated solvents, catalysts, and other deuterated compounds. The reactions are typically carried out under inert atmospheres, such as argon or nitrogen, to prevent unwanted side reactions. The temperature and pressure conditions vary depending on the specific reaction being performed.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. In reduction reactions, the primary products are deuterated compounds. In substitution reactions, the products are typically deuterated derivatives of the starting materials.
Scientific Research Applications
Lithium [2H4]tetrahydroborate(1-) has a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent and a source of deuterium in various chemical reactions. It is also used in the synthesis of deuterated compounds for NMR spectroscopy and other analytical techniques.
Biology: It is used in the study of deuterium isotope effects in biological systems. Deuterated compounds are often used as tracers in metabolic studies.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Lithium tetrahydroborate (LiBH4): The non-deuterated counterpart of Lithium borodeuteride.
Sodium tetrahydroborate (NaBH4): A similar compound with sodium instead of lithium.
Potassium tetrahydroborate (KBH4): A similar compound with potassium instead of lithium.
Uniqueness
Lithium [2H4]tetrahydroborate(1-) is unique due to the presence of deuterium atoms, which impart different physical and chemical properties compared to its non-deuterated counterpart. The use of deuterium can enhance the stability and reactivity of the compound, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
lithium;tetradeuterioboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKMSDRCXNLYOO-XWFVQAFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[BH4-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])[2H].[Li+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934505 | |
Record name | Lithium (~2~H_4_)tetrahydroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
25.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15246-28-3 | |
Record name | Borate(1-), tetrahydro-d4-, lithium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15246-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lithium (2H4)tetrahydroborate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015246283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium (~2~H_4_)tetrahydroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium [2H4]tetrahydroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary use of lithium borodeuteride in scientific research?
A1: this compound (LiBD4) is primarily used as a powerful reducing agent in chemical synthesis. [, , ] Its deuterium labeling makes it particularly useful for incorporating deuterium into organic molecules, facilitating mechanistic studies and spectroscopic analyses. [, , , ]
Q2: How does the isotopic purity of this compound impact its applications?
A2: High isotopic purity is crucial for accurate deuterium labeling experiments. Syntheses have been developed to achieve a high isotopic purity of LiBD4, ensuring reliable incorporation of deuterium into target molecules. [] For instance, trimethylamineborane-d3, a precursor to LiBD4, can be produced with high isotopic purity, leading to LiBD4 with a chemical purity of 97% and consistent deuterium incorporation. []
Q3: Can you provide an example of how this compound is used in the synthesis of deuterium-labeled compounds?
A3: One example is the synthesis of cyclopropyl cyanide-2,2-d2. [] Methyl 3-cyanopropionate is reduced with LiBD4, introducing deuterium at a specific position. The resulting alcohol is then transformed into the final product, cyclopropyl cyanide-2,2-d2, with a high degree of deuterium incorporation (>95%). []
Q4: Are there alternative methods for synthesizing this compound besides using trimethylamineborane-d3?
A4: Yes, an alternative synthesis involves the reaction between lithium deuteride (LiD) and boron trifluoride etherate. [] This method has proven advantageous for producing this compound as it avoids the formation of stable solvent complexes, which can occur with the trimethylamineborane-d3 method. []
Q5: How does the structure of candidoin, a component of the candidin antibiotic complex, relate to this compound?
A5: Researchers utilized this compound (LiBD4) and its non-deuterated counterpart, lithium borohydride (LiBH4), to elucidate the complex structure of candidoin. [] By selectively reducing specific functional groups in candidoin and analyzing the mass spectral data of the resulting deuterated and non-deuterated derivatives, researchers were able to determine the positions of various atoms within the candidoin molecule. []
Q6: Are there any known challenges associated with using this compound?
A6: One challenge highlighted in the research is the potential for this compound to form stable complexes with certain solvents. [] This can complicate purification and impact the overall yield of the desired product. Researchers have explored alternative synthesis methods to mitigate this issue. []
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